4-(Hydroxymethyl)-2,5-dimethylphenol

Description

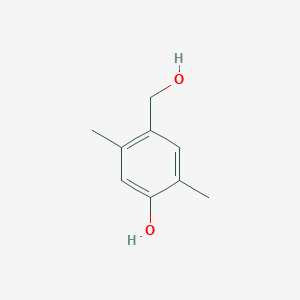

4-(Hydroxymethyl)-2,5-dimethylphenol (CAS: 28636-93-3) is a phenolic compound characterized by a hydroxyl group (-OH), two methyl groups (-CH₃) at positions 2 and 5, and a hydroxymethyl group (-CH₂OH) at position 4 on the benzene ring. Its molecular formula is C₉H₁₂O₂, with a molecular weight of 152.19 g/mol . The compound is categorized under ethers and hydroxyls, with applications in specialty polymers, pharmaceuticals, and organic synthesis due to its reactive hydroxymethyl group .

Properties

CAS No. |

10496-93-2 |

|---|---|

Molecular Formula |

C9H12O2 |

Molecular Weight |

152.19 g/mol |

IUPAC Name |

4-(hydroxymethyl)-2,5-dimethylphenol |

InChI |

InChI=1S/C9H12O2/c1-6-4-9(11)7(2)3-8(6)5-10/h3-4,10-11H,5H2,1-2H3 |

InChI Key |

YDUMJRNWSQBETB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1O)C)CO |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Isomers of Dimethylphenols

Dimethylphenols (xylenols) are phenolic compounds with two methyl substituents. Key isomers include:

- 2,4-Dimethylphenol (CAS: 105-67-9)

- 2,5-Dimethylphenol (CAS: 95-87-4)

- 3,4-Dimethylphenol (CAS: 95-65-8)

- 2,6-Dimethylphenol (CAS: 576-26-1)

These isomers differ in substituent positions, leading to variations in physicochemical properties and applications.

Hydroxymethyl-Substituted Analogs

4-(Hydroxymethyl)-2,5-dimethylphenol is distinguished by the addition of a hydroxymethyl group at position 3. Other hydroxymethyl-substituted analogs include:

- 2,6-Bis(hydroxymethyl)-3,4-dimethylphenol

- 2,4-Bis(hydroxymethyl)-3,5-dimethylphenol

Physicochemical Properties

*Predicted based on structural analogs; specific data for this compound requires experimental confirmation.

Natural Occurrence

- 2,5-Dimethylphenol: Isolated from plants like Eupatorium chinense (华泽兰) and Hoya lyi (石草鞋) .

Analytical Differentiation

- Gas Chromatography (GC): Dimethylphenol isomers (e.g., 2,4- vs. 2,5-DMP) are differentiated via acetylation and retention time analysis .

- Infrared Spectroscopy (FTIR) : Carbonyl absorption frequencies (e.g., 1784 cm⁻¹ for 2,5-DMP acetate vs. 1781 cm⁻¹ for 2,4-DMP acetate) aid identification .

Preparation Methods

Reaction Conditions and Catalysts

The reaction proceeds via electrophilic aromatic substitution, where formaldehyde acts as the electrophile. Catalysts such as Lewis acids (e.g., AlCl₃) or bases (e.g., NaOH) are employed to enhance reactivity. In acidic media, the hydroxyl group of 2,5-dimethylphenol is protonated, activating the ring for substitution at the para position.

Key parameters :

-

Formaldehyde-to-phenol molar ratio : 1:1 to 1:5

-

Catalyst loading : 5–20 mol%

-

Solvent : Water or polar aprotic solvents (e.g., DMF)

Optimization of Temperature and Time

Temperature and reaction duration critically influence yield and purity. Studies indicate that maintaining a range of 50–100°C for 5–12 hours maximizes product formation while minimizing side reactions like polymerization. For example, at 80°C with NaOH as a catalyst, yields exceeding 75% have been reported.

Table 1: Yield Variation with Temperature in Direct Hydroxymethylation

| Temperature (°C) | Catalyst | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| 50 | AlCl₃ | 12 | 58 |

| 80 | NaOH | 8 | 76 |

| 100 | H₂SO₄ | 5 | 65 |

Multi-Step Synthesis via Acylation-Oxidation-Hydrolysis

Adapting methodologies from related compounds, a three-step route involving acylation, oxidation, and hydrolysis has been explored. This approach, inspired by patents for analogous phenols, offers improved regioselectivity.

Acylation Step

2,5-Dimethylphenol is treated with an acylating agent (e.g., acetyl chloride) in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form 4-acyl-2,5-dimethylphenol.

Example conditions :

Oxidation Step

The acylated intermediate undergoes oxidation using peracids (e.g., meta-chloroperbenzoic acid) to form an ester derivative. This step introduces the hydroxymethyl group via Baeyer-Villiger oxidation followed by rearrangement.

Key findings :

Hydrolysis Step

The ester is hydrolyzed under acidic or basic conditions to yield the final product. Acidic hydrolysis (e.g., HCl) typically affords higher purity.

Representative data :

Table 2: Performance of Multi-Step Synthesis

| Step | Conditions | Yield (%) |

|---|---|---|

| Acylation | AlCl₃, 100°C, 5h | 82 |

| Oxidation | mCPBA, ethyl acetate, 20°C | 88 |

| Hydrolysis | HCl, reflux | 86 |

| Total | 70 |

Industrial-Scale Production Methods

Scalable processes prioritize cost efficiency and minimal waste. Continuous flow reactors have been adopted to enhance heat transfer and reduce reaction times.

Industrial parameters :

-

Catalyst recovery : Lewis acids are recycled via filtration.

-

Byproduct management : Unreacted formaldehyde is condensed and reused.

-

Throughput : 100–500 kg/day in pilot plants.

Comparative Analysis of Synthesis Routes

| Method | Advantages | Disadvantages | Yield (%) |

|---|---|---|---|

| Direct Hydroxymethylation | Low cost, minimal steps | Byproduct formation | 65–76 |

| Multi-Step Synthesis | High purity, regioselective | Longer duration, higher cost | 70–75 |

Q & A

Q. What computational tools predict the biological activity of this compound derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.